5'-デオキシリボヌクレオシド

5'-(Deoxy)ribonucleosides are monomers of DNA and are essential components in the synthesis of nucleic acids. These compounds consist of a sugar (2-deoxyribose) linked to one of the four nitrogenous bases: adenine, cytosine, guanine, or thymine. In biological systems, 5'-(deoxy)ribonucleosides play a crucial role in DNA replication and repair processes.

Structurally, these molecules feature an exocyclic amino group and an exocyclic hydroxyl group at the 5' position of the ribose sugar, which is why they are termed 5'-derivatives. The 5'-(deoxy)ribonucleosides are widely used in pharmaceuticals for the treatment of various diseases, including viral infections such as HIV and herpes simplex virus. Additionally, these compounds have applications in gene therapy and genetic research due to their ability to serve as templates or building blocks in DNA synthesis.

In synthetic chemistry, 5'-(deoxy)ribonucleosides can be prepared through various methods, including condensation reactions between the appropriate sugar and base components. These techniques often involve protecting groups to control reactivity and ensure the correct formation of the final product.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

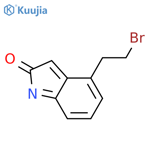

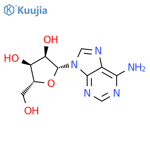

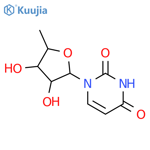

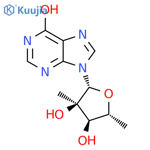

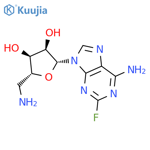

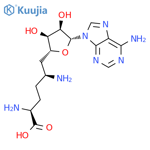

|

5'-Deoxyadenosine | 4754-39-6 | C10H13N5O3 |

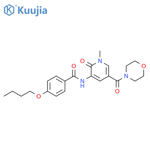

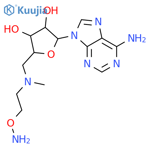

|

Adenosine,5'-[[2-(aminooxy)ethyl]methylamino]-5'-deoxy- (9CI) | 112621-39-3 | C13H21N7O4 |

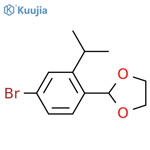

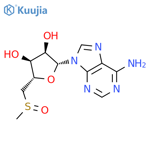

|

5’-Deoxy-5’-(methylthio)adenosine | 3387-65-3 | C11H15N5O4S |

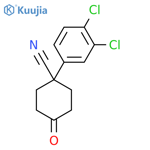

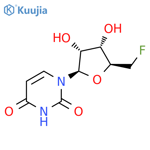

|

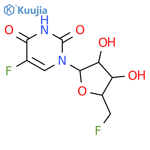

Uridine,5'-deoxy-5'-fluoro- | 38817-29-7 | C9H11FN2O5 |

|

5’-Deoxyuridine | 15958-99-3 | C9H12N2O5 |

|

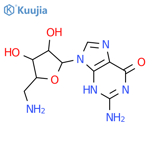

5'-Deoxy-2'-C-methylinosine | 164803-17-2 | C11H14N4O4 |

|

Adenosine, 5'-amino-5'-deoxy-2-fluoro- | 905294-80-6 | C10H13FN6O3 |

|

Sinefungin | 58944-73-3 | C15H23N7O5 |

|

Uridine, 5'-deoxy-5,5'-difluoro- | 82207-49-6 | C9H10F2N2O5 |

|

5'-Amino-5'-deoxyguanosine | 4099-84-7 | C10H14N6O4 |

関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

推奨される供給者

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品